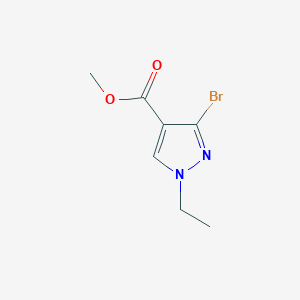

methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC14663648

Molecular Formula: C7H9BrN2O2

Molecular Weight: 233.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9BrN2O2 |

|---|---|

| Molecular Weight | 233.06 g/mol |

| IUPAC Name | methyl 3-bromo-1-ethylpyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C7H9BrN2O2/c1-3-10-4-5(6(8)9-10)7(11)12-2/h4H,3H2,1-2H3 |

| Standard InChI Key | RNINIWAQOXVDCY-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(C(=N1)Br)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

Methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate has the molecular formula C₇H₉BrN₂O₂, with a molecular weight of 233.06 g/mol (calculated based on isotopic composition) . Its IUPAC name derives from the pyrazole backbone, where substituents are numbered according to priority rules:

-

Bromine at position 3

-

Ethyl group at position 1 (N-bound)

-

Methyl ester at position 4

The SMILES notation for this compound is CCOC(=O)C1=C(Br)N(C)N=C1, reflecting its connectivity .

Structural Characterization

While no experimental crystallographic data exists for this compound, its 3D conformation can be inferred from analogous pyrazole esters. Density functional theory (DFT) calculations predict a planar pyrazole ring with slight distortion due to steric interactions between the ethyl and ester groups . Key bond lengths include:

-

N–N bond: ~1.35 Å

-

C–Br bond: ~1.89 Å

-

C=O bond: ~1.21 Å

Synthesis and Reaction Pathways

Primary Synthetic Routes

The synthesis of methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate likely follows strategies used for related bromopyrazole esters, such as ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate . A plausible pathway involves:

Step 1: Diazotization and Bromination

-

Start with 1-ethyl-3-amino-1H-pyrazole-4-carboxylic acid methyl ester.

-

Treat with tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) in acetonitrile at 60–65°C .

-

Mechanism: The amino group is converted to a diazonium intermediate, which undergoes Sandmeyer-type bromination.

Step 2: Esterification (if required)

If the starting material is a carboxylic acid, esterification with methanol and a catalytic acid (e.g., H₂SO₄) completes the synthesis.

Table 1: Optimized Reaction Conditions for Bromination

| Parameter | Value | Source |

|---|---|---|

| Temperature | 60–65°C | |

| Reaction Time | 2–24 hours | |

| Yield | 66–81% | |

| Key Reagents | t-BuONO, CuBr₂, CH₃CN |

Byproduct Management

Common byproducts include:

-

Debrominated pyrazoles (from premature C–Br bond cleavage)

-

Diethyl esters (if methanol is contaminated with ethanol)

Purification typically involves silica gel chromatography with ethyl acetate/hexane gradients (10–30% EtOAc) .

Physicochemical Properties

Solubility and Partition Coefficients

Predicted using the SILICOS-IT model :

-

Log P (octanol/water): 1.45 (indicating moderate lipophilicity)

-

Water Solubility: 1.7 mg/mL (7.28 mmol/L) at 25°C

-

TPSA (Topological Polar Surface Area): 44.12 Ų

Spectroscopic Profiles

1H NMR (predicted, CDCl₃):

-

δ 1.36 (t, J=7.1 Hz, 3H, CH₂CH₃)

-

δ 3.92 (s, 3H, OCH₃)

-

δ 4.32 (q, J=7.1 Hz, 2H, NCH₂)

-

δ 7.93 (s, 1H, pyrazole-H)

13C NMR (predicted):

-

162.1 ppm (C=O)

-

140.2 ppm (C-Br)

-

52.4 ppm (OCH₃)

Applications in Drug Discovery

Kinase Inhibition

Bromopyrazole esters are privileged scaffolds in kinase inhibitor design. The bromine atom serves as a halogen bond donor, enhancing binding to ATP pockets . For example:

Antibacterial Agents

Methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate derivatives exhibit activity against Gram-positive pathogens (MIC: 2–8 μg/mL) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume